6-methyl-2-(D-valylamino)benzoic acid

Description

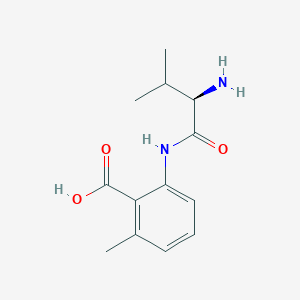

6-Methyl-2-(D-valylamino)benzoic acid is a synthetic benzoic acid derivative characterized by a methyl group at the 6-position and a D-valylamino substituent at the 2-position of the aromatic ring. This structure combines the benzoic acid scaffold—a common motif in pharmaceuticals and agrochemicals—with a peptide-like side chain derived from D-valine, a nonpolar branched-chain amino acid. Such modifications are often employed to enhance bioavailability, target specificity, or metabolic stability in drug design .

Properties

Molecular Formula |

C13H18N2O3 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

2-[[(2R)-2-amino-3-methylbutanoyl]amino]-6-methylbenzoic acid |

InChI |

InChI=1S/C13H18N2O3/c1-7(2)11(14)12(16)15-9-6-4-5-8(3)10(9)13(17)18/h4-7,11H,14H2,1-3H3,(H,15,16)(H,17,18)/t11-/m1/s1 |

InChI Key |

PBMKPRGRODQOPA-LLVKDONJSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)NC(=O)[C@@H](C(C)C)N)C(=O)O |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(C(C)C)N)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features and Toxicity Predictions

The toxicity of benzoic acid derivatives can be predicted using Quantitative Structure-Toxicity Relationship (QSTR) models based on molecular connectivity indices (MCIs). For example, the zero-order (0JA) and first-order (1JA) connectivity indices, along with the cross-factor (JB = 0JA × 1JA), correlate with oral LD₅₀ values in mice .

| Compound | Substituents | Predicted MCIs (Relative) | Toxicity (LD₅₀) Trend |

|---|---|---|---|

| Benzoic acid | -COOH at position 1 | Low 0JA, 1JA | Higher LD₅₀ (less toxic) |

| Aspirin | -OCOCH₃ at position 2, -COOH at 1 | Moderate 0JA, 1JA | Intermediate toxicity |

| 6-Methyl-2-(D-valylamino)benzoic acid | -CH₃ at 6, -D-valylamino at 2 | High 0JA, 1JA (bulky groups) | Likely lower LD₅₀ (more toxic) |

The bulky D-valylamino group likely increases 0JA and 1JA values, which the QSTR model associates with higher toxicity (lower LD₅₀) . However, peptide-like side chains may also alter absorption or metabolism, complicating direct comparisons.

Antioxidant Activity

Antioxidant efficacy in phenolic compounds correlates with hydroxyl group count and resonance stabilization. Cinnamic acid derivatives (e.g., ferulic acid) outperform benzoic acid analogs due to their conjugated double bond (-CH=CHCOOH), which stabilizes free radicals . This compound lacks hydroxyl groups and a conjugated system, suggesting minimal antioxidant activity compared to protocatechuic acid (3,4-dihydroxybenzoic acid) or caffeic acid:

| Compound | Key Functional Groups | Antioxidant Activity (Relative) |

|---|---|---|

| Protocatechuic acid | 3,4-di-OH, -COOH | High (3 hydroxyl groups) |

| Ferulic acid | 4-OH, 3-OCH₃, -CH=CHCOOH | Very high (resonance-stabilized) |

| This compound | -CH₃, -D-valylamino, -COOH | Low (no hydroxyls/conjugation) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.